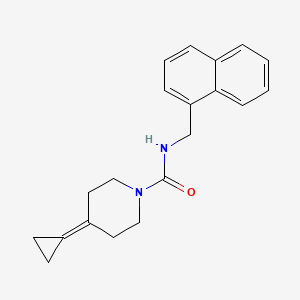
5-Fluoro-2-(thian-4-yloxy)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(thian-4-yloxy)pyridine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-(thian-4-yloxy)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor modulators. The presence of fluorine can enhance the compound’s binding affinity and selectivity for specific biological targets .
Medicine: Fluorinated pyridines, including 5-Fluoro-2-(thian-4-yloxy)pyridine, are investigated for their potential as pharmaceutical agents. Their unique properties can improve the pharmacokinetic and pharmacodynamic profiles of drugs .
Industry: In the industrial sector, 5-Fluoro-2-(thian-4-yloxy)pyridine is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing fluorinated pyridines is the Baltz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of 5-Fluoro-2-(thian-4-yloxy)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridines .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(thian-4-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding to enzymes and receptors, potentially inhibiting their activity. The thian-4-yloxy group may also contribute to the compound’s overall binding affinity and selectivity .
Comparación Con Compuestos Similares
2-Fluoropyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
5-Fluoro-2-methoxypyridine: Similar structure but with a methoxy group instead of a thian-4-yloxy group.
2,3,5-Trifluoropyridine: Contains multiple fluorine atoms, leading to different chemical properties.
Uniqueness: 5-Fluoro-2-(thian-4-yloxy)pyridine is unique due to the presence of both a fluorine atom and a thian-4-yloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
5-fluoro-2-(thian-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNNXWZUWPHQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2448269.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate](/img/structure/B2448272.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2448273.png)


![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448280.png)
![1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2448282.png)




![N-(4-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide](/img/structure/B2448289.png)
![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2448290.png)

